ethyl 2-formyl-4,4-dimethylpentanoate
Description
Ethyl 2-formyl-4,4-dimethylpentanoate is an ester derivative featuring a formyl group (-CHO) at the C2 position and two methyl groups at the C4 position of a pentanoate backbone. This compound is of interest in organic synthesis due to the reactivity of the formyl group, which enables nucleophilic additions, condensations, and further derivatization.
Properties
CAS No. |
1378994-53-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.2 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The hydroxymethyl precursor is dissolved in dichloromethane (DCM) at room temperature. DMP (1.5–2.0 equivalents) is added gradually to avoid exothermic side reactions. The mixture is stirred for 1 hour, during which the alcohol undergoes oxidation to the aldehyde. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted using DCM. Purification via column chromatography (silica gel, petroleum ether:ethyl acetate = 3:1) yields this compound as a yellow oil.
The mechanism involves DMP acting as a hypervalent iodine reagent, facilitating the two-electron oxidation of the alcohol. The reaction proceeds via a cyclic iodinane intermediate, which abstracts a hydride from the hydroxymethyl group, resulting in the aldehyde.
Multi-Step Synthesis via Amino Ester Intermediate
An alternative route involves ethyl 2-amino-4,4-dimethylpentanoate as a starting material. This method, though more complex, highlights the versatility of amino esters in constructing functionalized aldehydes.
Step 1: Coupling with (E)-4-Hydroxybut-2-enoic Acid
Ethyl 2-amino-4,4-dimethylpentanoate is reacted with (E)-4-hydroxybut-2-enoic acid in dimethylformamide (DMF) using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) as coupling agents. The reaction forms (E)-ethyl 2-(4-hydroxybut-2-enamido)-4,4-dimethylpentanoate, which is extracted with dichloromethane and purified via chromatography.
Step 2: Protection of the Hydroxyl Group
The hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane, yielding (E)-ethyl 2-(4-(tert-butyldimethylsilyloxy)but-2-enamido)-4,4-dimethylpentanoate. This step prevents undesired side reactions during subsequent transformations.
Step 3: Cyclization and Oxidation
A rhodium-catalyzed cyclization with 1-methyl-4-(prop-1-ynyl)benzene generates a pyridinone intermediate. Hydrolysis of the silyl ether followed by oxidation with DMP introduces the formyl group. While this pathway is tailored for a more complex derivative, the oxidation step mirrors the direct method described in Section 1.
Comparative Analysis of Preparation Methods
The direct oxidation method offers simplicity and high efficiency, making it preferable for large-scale production. In contrast, the multi-step approach provides modularity for introducing additional functional groups but suffers from lower overall yields.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-formyl-4,4-dimethylpentanoic acid.
Reduction: 2-hydroxymethyl-4,4-dimethylpentanoate.
Substitution: Corresponding amides or ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formyl-4,4-dimethylpentanoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares ethyl 2-formyl-4,4-dimethylpentanoate with structurally related compounds:
Spectroscopic Distinctions
- Formyl vs. Hydroxymethyl: The formyl group’s ¹H NMR signal (~9.8 ppm) and ¹³C NMR carbonyl peak (~200 ppm) are absent in the hydroxymethyl analog, which instead shows broad -OH signals (~2.5 ppm) and CH₂OH resonances .
- Diazo vs. Amino derivatives display broad NH₂ peaks in NMR and IR N-H stretches (~3300 cm⁻¹) .
Q & A
Q. What are the common synthetic routes for ethyl 2-formyl-4,4-dimethylpentanoate?
this compound can be synthesized via diazo compound intermediates or aldol addition reactions. For example, diazo esters like (Z)-methyl 3-((benzyloxy)imino)-2-diazo-4,4-dimethylpentanoate are prepared through condensation reactions, yielding ~42% under optimized conditions . Alternatively, MgI₂-etherate-promoted aldol additions between acyldiazomethanes and aldehydes offer a pathway to structurally related β-hydroxy esters, which can be oxidized to formyl derivatives . Key steps include diazo transfer, purification via column chromatography, and spectroscopic validation (¹H/¹³C NMR).
Q. How is this compound characterized spectroscopically?
Characterization relies on ¹H NMR , ¹³C NMR , and HRMS. For example:
- ¹H NMR (CDCl₃): Peaks at δ 1.21 (s, 9H, C(CH₃)₃), 3.72 (s, 3H, OCH₃), and 5.14 (s, 2H, OCH₂Ph) confirm branching and ester/aldehyde groups .
- ¹³C NMR : Signals at δ 165.4 (ester C=O) and 150.0 (imine C=N) validate functional groups .
- HRMS : [M+H]⁺ peaks (e.g., m/z 290.1510) confirm molecular weight .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Chiral ProPhenol ligands (e.g., (S)-ProPhenol) enable stereocontrol in aldol reactions. For example, using (2S,3R)-configured catalysts with pivaldehyde and molecular sieves in toluene achieves diastereomeric ratios >20:1 . Reaction optimization includes:
- Catalyst loading (0.1 equiv) and solvent choice (toluene).
- Monitoring enantiomeric excess (ee) via chiral HPLC.
- Adjusting temperature to suppress racemization.
Q. What challenges arise in handling diazo intermediates during synthesis?
Diazo compounds (e.g., ethyl 2-diazo-3-hydroxy-4,4-dimethylpentanoate) are thermally unstable and explosive. Key precautions include:
Q. How can reaction conditions be optimized to improve yield and purity?
Comparative analysis of methods reveals trade-offs:
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Diazo condensation | 42% | RT, 24h, column chromatography | |
| MgI₂-etherate aldol | 62% | 0°C, 12h, solvent: CH₂Cl₂ |
- Variables : Solvent polarity, catalyst loading, and reaction time.
- Contradictions : Higher yields in aldol methods vs. lower stability of diazo intermediates.
Q. How can stereochemical outcomes in derivatives be analyzed?
Stereoisomers are resolved via:
- NOESY NMR : Correlates spatial proximity of protons (e.g., distinguishing syn/anti aldol adducts) .
- X-ray crystallography : Confirms absolute configuration of crystalline intermediates .
- Chiral derivatization : Using Mosher’s acid to assign ee values .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
